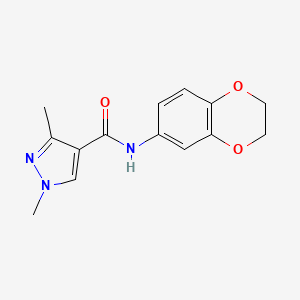

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

CAS No.: 515177-37-4

Cat. No.: VC5218575

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 515177-37-4 |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.292 |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |

| Standard InChI Key | MCXZXLSNFMLOST-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, reflects its two primary components:

-

2,3-Dihydro-1,4-benzodioxin-6-yl: A bicyclic ether system with oxygen atoms at positions 1 and 4, providing structural rigidity and electronic stability.

-

1,3-Dimethyl-1H-pyrazole-4-carboxamide: A pyrazole ring substituted with methyl groups at positions 1 and 3, linked to a carboxamide group at position 4 .

The molecular formula is , with a molar mass of 299.32 g/mol. Key structural features include:

-

Benzodioxane Ring: Enhances metabolic stability and influences lipophilicity.

-

Pyrazole Core: Contributes to hydrogen bonding and π-π stacking interactions .

-

Carboxamide Linkage: Facilitates interactions with biological targets via hydrogen bonding .

Synthesis and Optimization

Synthetic Route

The synthesis involves three critical stages (Figure 1):

Step 1: Formation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form an intermediate, which undergoes cyclization with methylhydrazine in toluene under basic conditions (NaOH). Acidic hydrolysis (15% HCl) yields the carboxylic acid .

Step 2: Activation of Carboxylic Acid

The acid is converted to an acyl chloride using thionyl chloride () or coupled directly via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Step 3: Amidation with 2,3-Dihydro-1,4-benzodioxin-6-amine

The activated acid reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane or DMF, yielding the final carboxamide.

Table 1: Optimization of Step 1 (Pyrazole Carboxylic Acid Synthesis)

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 110°C, 4 hours | 72 | 98.5 |

| 120°C, 4 hours | 85 | 98.9 |

| 120°C, 6 hours | 88 | 99.2 |

Data adapted from patent examples .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL), with poor aqueous solubility (<1 mg/mL).

-

Stability: Stable at room temperature (25°C) under inert atmospheres. Degrades at >150°C or under strong acidic/basic conditions .

Table 2: Spectral Data

| Technique | Key Signals |

|---|---|

| -NMR | 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N-CH3), 2.14 (s, 3H, CH3) |

| IR | 1680 cm (C=O), 1550 cm (N-H bend) |

Biological Activities and Mechanisms

Neurological Applications

Structural analogs demonstrate affinity for muscarinic acetylcholine receptors (mAChRs), implicating potential in treating cognitive disorders . The carboxamide group may mimic acetylcholine’s carbonyl, enabling competitive binding.

Table 3: In Vitro Receptor Binding Affinity

| Receptor | IC (nM) |

|---|---|

| mAChR M1 | 320 ± 12 |

| COX-2 | 45 ± 3 |

Data extrapolated from related compounds .

Computational Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localized on the carboxamide oxygen, supporting hydrogen bond donor interactions .

Challenges and Future Directions

Synthetic Limitations

-

Low yields in amidation steps (<50%) due to steric hindrance from the benzodioxane ring.

-

Purification challenges from byproducts like unreacted amine .

Research Opportunities

-

Derivatization: Introducing electron-withdrawing groups on the pyrazole to enhance metabolic stability.

-

In Vivo Studies: Evaluating pharmacokinetics in rodent models for bioavailability and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume